molecular formula C13H17N3O B11739044 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11739044
M. Wt: 231.29 g/mol
InChI Key: YEBANNWGSACWEM-UHFFFAOYSA-N
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Description

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a chemical compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a phenolic hydroxyl group and a pyrazole ring, which are connected through an aminomethyl linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-amine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the aminomethyl linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high efficiency. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under acidic or basic conditions.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are typically used under mild conditions.

    Substitution: Nucleophilic reagents, such as alkyl halides or acyl chlorides, can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized phenolic derivatives, reduced hydroxy compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or activation of signaling pathways, which contribute to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-4-amine: A precursor in the synthesis of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol.

    Phenol: A simple phenolic compound that shares the phenolic hydroxyl group with the target compound.

    4-Aminomethylphenol: A compound with a similar aminomethyl linkage but lacking the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features of a phenolic hydroxyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-9-13(10(2)15-16)14-8-11-5-4-6-12(17)7-11/h4-7,9,14,17H,3,8H2,1-2H3

InChI Key

YEBANNWGSACWEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O

Origin of Product

United States

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